molecular formula C16H14N4O B12931840 N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide CAS No. 62400-41-3

N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B12931840
CAS No.: 62400-41-3
M. Wt: 278.31 g/mol
InChI Key: YLANPBKCNMPMKJ-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-methylbenzamide with 5-phenyl-1H-1,2,4-triazole under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with enzymes and receptors, leading to the modulation of biological activities . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenyl-1,2,4-triazoles such as:

Uniqueness

N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to form stable hydrogen bonds and its structural resemblance to amide bonds make it a valuable compound in medicinal chemistry .

Properties

CAS No.

62400-41-3

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzamide

InChI

InChI=1S/C16H14N4O/c1-20(15(21)13-10-6-3-7-11-13)16-17-14(18-19-16)12-8-4-2-5-9-12/h2-11H,1H3,(H,17,18,19)

InChI Key

YLANPBKCNMPMKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NNC(=N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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